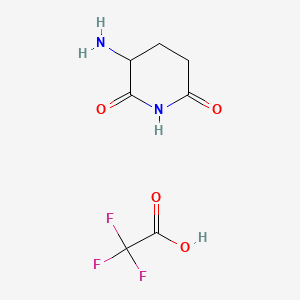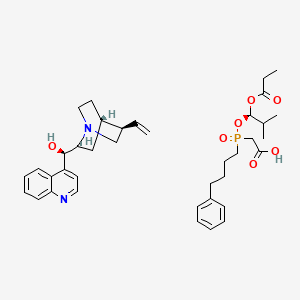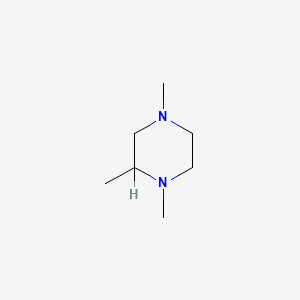
1,2-Dilauroyl-sn-glicero-3-fosforilglicerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol and related diacylglycerols has been explored through both enzymatic and chemical methods. Haftendorn and Ulbrich-hofmann (1995) detailed a process involving the enzymatic synthesis starting from glycerol and vinyl esters of carboxylic acids catalyzed by lipase from Mucor mihei, followed by chemical modification of the hydroxyl group to introduce the phosphate group (Haftendorn & Ulbrich-hofmann, 1995).
Molecular Structure Analysis
The molecular structure, particularly the crystal structure of diacylglycerols, has been extensively studied. Pascher, Sundell, and Hauser (1981) reported on the single-crystal structure of 2,3-dilauroyl-D-glycerol, illustrating the alignment of hydrocarbon chains and the bilayer arrangement, providing insights into the structural properties crucial for understanding membrane lipid behavior (Pascher, Sundell, & Hauser, 1981).
Chemical Reactions and Properties
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol participates in various chemical reactions typical of phospholipids, including acyl chain modifications and interactions with other lipid molecules. These reactions are fundamental in modifying membrane properties and functions. The study by Roşu et al. (1999) on the enzymatic synthesis of diacylglycerols highlights the versatility and reactivity of the glycerol backbone in undergoing esterification reactions to form structured lipids (Roşu, Yasui, Iwasaki, & Yamane, 1999).
Physical Properties Analysis
The physical properties of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol, such as phase behavior, melting points, and polymorphism, are critical for its function within lipid bilayers and membranes. Studies have investigated the thermotropic phase behavior and mesomorphism of diacylglycerol phospholipids, providing a foundation for understanding the physical state under various conditions and its implications for membrane structure and dynamics (Fleming & Keough, 1983).
Chemical Properties Analysis
The chemical properties of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol, including its reactivity and interactions with ions, proteins, and other membrane components, play a significant role in membrane functionality and signaling pathways. The interaction with Ca2+ ions, as studied by Fleming and Keough (1983), is an example of how the chemical properties of diacylglycerol phospholipids can influence membrane stability and signaling processes (Fleming & Keough, 1983).
Aplicaciones Científicas De Investigación
Papel en la Fotosíntesis
1,2-Dilauroyl-sn-glicero-3-fosforilglicerol está muy presente en las membranas tilacoides de las cianobacterias y las plantas superiores, donde juega un papel crucial en la fotosíntesis {svg_1}.
Señalización Bioactiva de Esfingolípidos
Este compuesto también puede tener un papel en la señalización bioactiva de esfingolípidos {svg_2}. Se sabe que los esfingolípidos están involucrados en varios procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis.
Estudios In Silico de Membranas Modelo
Los fosfatidilgliceroles, como el this compound, se utilizan en estudios in silico de membranas modelo {svg_3}. Estos estudios ayudan a los investigadores a comprender el comportamiento y las propiedades de las membranas biológicas.
Entrega de Fármacos en Partículas a Base de Lípidos
Los estudios que utilizan dispersiones de dilauroilfosfatidiletanolamina (DLPE) y dilauroilfosfatidilglicerol (DLPG) han demostrado que presentan un estado metaestable que permite la manipulación de la nucleación retardada {svg_4}. Esto proporciona nuevas vías en el diseño de nuevas modalidades para la administración de fármacos de cargas terapéuticas.
Generación de Micelas y Liposomas
This compound es un fosfolípido que se puede utilizar en la generación de micelas, liposomas y otros tipos de membranas artificiales {svg_5} {svg_6}. Estas estructuras se utilizan a menudo en sistemas de administración de fármacos para mejorar la biodisponibilidad y la eficacia terapéutica de los fármacos.
Uso en Estudios de Bicapas Lipídicas
Este compuesto también se utiliza en estudios de bicapas lipídicas {svg_7}. La comprensión de las propiedades de las bicapas lipídicas es esencial para el estudio de las membranas celulares y el desarrollo de sistemas de administración de fármacos basados en lípidos.
Evaluación de la Seguridad para la Administración Pulmonar
Se ha evaluado la seguridad del this compound para la administración pulmonar {svg_8}. Se considera que generalmente se reconoce como seguro (GRAS), que comprende materiales que son endógenos a los pulmones y localmente presentes en grandes cantidades {svg_9}.
Uso en Excipientes Farmacéuticos
This compound se puede utilizar para formar liposomas que se sabe que promueven un aumento en el tiempo de retención del fármaco y reducen la toxicidad de los fármacos después de la administración {svg_10}. Esto lo convierte en un componente valioso en la formulación de productos farmacéuticos.
Direcciones Futuras
Phosphatidylglycerols like 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol may have a role in bioactive sphingolipid signaling . They are also used in lipid-based particle drug delivery studies . These studies have shown that dispersions of certain phospholipids exhibit a metastable state which allows for the manipulation of delayed nucleation, providing new avenues in the design of novel modalities for the drug delivery of therapeutic payloads .
Mecanismo De Acción
Target of Action
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol primarily targets the membranes of cells . It is a type of phospholipid that has specialized structural and functional properties in membranes .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of the cell membranes . It can influence the physical properties of the membranes, such as fluidity and phase transition properties .
Biochemical Pathways
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is involved in the photosynthesis pathway . Although it is rare in mammalian membranes, it is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, where it plays a role in photosynthesis .
Pharmacokinetics
It is known that phospholipids like this compound can be used in lipid-based particle drug delivery studies . These studies have shown that dispersions of similar phospholipids can exhibit a metastable state, which allows for the manipulation of delayed nucleation . This could potentially impact the bioavailability of therapeutic payloads .
Result of Action
The molecular and cellular effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol’s action are primarily related to its role in photosynthesis . By integrating into the thylakoid membranes, it can influence the efficiency of photosynthesis in cyanobacteria and higher plants .
Action Environment
The action, efficacy, and stability of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of -20°C , suggesting that it may be sensitive to heat
Propiedades
IUPAC Name |
sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSYGHBBDDURM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58NaO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, (R*,S*)- (9CI)](/img/no-structure.png)

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)


![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)